Aramchol (3β-arachidylamido-7α,12α,5β-cholan-24-oic acid) is a synthetic molecule classified as a fatty acid-bile acid conjugate (FABAC). [] It was initially designed as a potential treatment for cholesterol gallstones due to its cholesterol-solubilizing properties. [] Aramchol has since garnered significant attention for its potential therapeutic applications in various lipid disorders, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic steatohepatitis (NASH). []
Aramchol's primary mechanism of action involves the modulation of stearoyl-CoA desaturase 1 (SCD1), an enzyme involved in fatty acid synthesis. [, ] By downregulating SCD1 expression, Aramchol influences lipid metabolism and impacts various cellular processes, making it a subject of interest in scientific research focusing on lipid disorders and their associated complications. [, ]
The synthesis of Aramchol involves several key steps that transform cholic acid into the final product. The primary method described in the literature includes:
This synthetic route has been noted for its challenges, including poor selectivity during acylation and the formation of impurities, which complicate purification processes . Newer methods aim to enhance yield and purity while simplifying industrial scalability.
Aramchol features a unique molecular structure characterized by its conjugation of cholic acid and arachidic acid through an amide bond. The structural formula indicates:
The structure facilitates interactions with biological membranes and enzymes involved in lipid metabolism, particularly targeting stearoyl-coenzyme A desaturase 1 .
Aramchol participates in several significant chemical reactions within biological systems:
Aramchol exerts its therapeutic effects primarily through two mechanisms:
Aramchol exhibits several notable physical and chemical properties:
These properties are crucial for its formulation into therapeutic agents for oral administration .
Aramchol has several significant scientific applications:
Aramchol (arachidyl amido cholanoic acid) is a first-in-class fatty acid-bile acid conjugate (FABAC) under investigation for treating metabolic liver diseases, particularly non-alcoholic steatohepatitis (NASH), now termed metabolic dysfunction-associated steatohepatitis (MASH). This synthetic molecule represents a novel therapeutic approach targeting hepatic lipid metabolism and fibrogenesis through unique molecular mechanisms [9]. Chemically, Aramchol is characterized by the conjugation of a saturated fatty acid (arachidic acid, C20:0) with a bile acid (cholic acid) via a stable amide bond, resulting in the chemical formula C₄₄H₇₉NO₅ and a molecular weight of 702.118 g·mol⁻¹ [9]. Unlike endogenous bile acids, this engineered structure enables specific interactions with key enzymes and transporters involved in lipid homeostasis while resisting bacterial deconjugation in the intestine, thereby enhancing its metabolic stability and liver-targeted effects [5] [9].
The development of FABACs originated from research into cholesterol gallstone dissolution. Early studies demonstrated that conjugating fatty acids to bile acids produced molecules capable of solubilizing cholesterol crystals in bile more effectively than ursodeoxycholic acid, the standard therapeutic bile acid at the time. Initial FABACs synthesized in the 1990s showed that the hydrocarbon chain of the fatty acid could penetrate and dissolve cholesterol monolayers, while the bile acid moiety provided aqueous solubility [9].
A pivotal discovery occurred when researchers observed that Aramchol, specifically developed for gallstone dissolution, unexpectedly reduced hepatic steatosis in animal models fed high-fat, lithogenic diets. This serendipitous finding shifted research focus toward metabolic liver diseases [9]. Subsequent studies confirmed that FABACs, particularly Aramchol, reduced liver fat accumulation in diverse rodent models of fatty liver disease. Unlike their first-generation predecessors, optimized FABACs like Aramchol demonstrated reduced toxicity and enhanced metabolic effects, positioning them as promising candidates for clinical development in conditions characterized by hepatic lipid dysregulation [9].
Table 1: Evolution of FABAC Therapeutics in Hepatology
Generation | Representative Compounds | Primary Target | Key Limitations | Metabolic Effects Observed |
---|---|---|---|---|
First-Generation | Cholyl-oleate, Cholyl-linoleate | Cholesterol dissolution | Low metabolic stability, limited hepatic effects | Minimal impact on liver fat |
Second-Generation | Aramchol (arachidyl-amido cholanoate) | Hepatic lipid metabolism | Requires higher doses for fibrosis modulation | Significant reduction in hepatic triglycerides, improved insulin sensitivity |
Experimental FABACs | Varied chain length conjugates | SCD1, ABC transporters | Preclinical stage only | Dose-dependent effects on lipogenesis and cholesterol efflux |
Aramchol’s molecular design exploits the biological properties of both bile acids and fatty acids to target hepatic metabolism:
This conjugate simultaneously addresses two pathogenic pathways in metabolic liver disease:
Table 2: Molecular Targets and Biological Consequences of Aramchol
Molecular Target | Biological Effect | Consequence in MASLD/MASH |
---|---|---|
SCD1 Enzyme | Partial inhibition (70-83%) | ↓ De novo lipogenesis, ↓ triglyceride synthesis, ↑ fatty acid oxidation |
ABCA1 Transporter | Activation (2-4 fold efflux stimulation) | ↑ Macrophage/hepatocyte cholesterol efflux, ↓ hepatic cholesterol esters |
Hepatic Stellate Cells | Downregulation of fibrogenic markers (α-SMA, collagen) | ↓ Fibrogenesis, ↓ Wnt signaling pathway activation |
Bile Acid Signaling | Modulation of FXR/TGR5 pathways (indirect) | Improved insulin sensitivity, ↑ GLP-1 secretion |
Aramchol’s therapeutic journey exemplifies drug repurposing driven by mechanistic insights:
Aramchol’s development mirrors evolving disease nomenclature—from NAFLD/NASH to metabolic dysfunction-associated steatotic liver disease (MASLD) and metabolic dysfunction-associated steatohepatitis (MASH)—emphasizing its targeting of core metabolic dysregulation [8]. Its dual inhibition of lipogenesis and promotion of cholesterol efflux positions it uniquely among investigational agents that predominantly target single pathways (e.g., FXR agonists, PPAR agonists).
Table 3: Key Clinical Milestones in Aramchol Development
Study Phase | Primary Findings | Therapeutic Implications |
---|---|---|
Preclinical Models | ↓ Hepatic triglycerides (up to 50%), ↓ insulin resistance, ↓ fibrosis markers | Proof of concept for metabolic/fibrotic effects |
Phase 2a (2014) | 300 mg/day: 12.6% ↓ liver fat (MRS); placebo: 6.4% ↑ (p=0.02) [1] | First human evidence of dose-dependent liver fat reduction |
Phase 2b (ARREST, 2021) | Fibrosis improvement: 29.5% (600 mg) vs. 17.5% (placebo); NASH resolution: 16.7% vs. 5% [2] | Signal for anti-fibrotic activity despite missing primary fat reduction endpoint |
Phase 3 (ARMOR, ongoing) | Open-label: 60% fibrosis improvement ≥1 stage at interim biopsy (24–72 weeks) [7] | Higher exposure regimen (300 mg BID) may enhance efficacy |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: